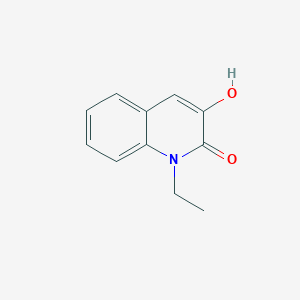

1-Ethyl-3-hydroxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-ethyl-3-hydroxyquinolin-2-one |

InChI |

InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10(13)11(12)14/h3-7,13H,2H2,1H3 |

InChI Key |

ISJPBRIWDDMZSS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C(C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 3 Hydroxyquinolin 2 1h One

Established Synthetic Pathways for 1-Ethyl-3-hydroxyquinolin-2(1H)-one

The construction of the this compound core can be achieved through several established synthetic strategies, primarily involving cyclization and condensation reactions.

Isatin-Based Synthetic Routes

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are versatile and widely used precursors for the synthesis of a variety of heterocyclic compounds, including quinolines. researchgate.neticm.edu.pl Several named reactions utilizing isatin provide pathways to the quinoline (B57606) core, which can be adapted for the synthesis of 3-hydroxyquinolin-2(1H)-one derivatives.

One of the most notable methods is the Pfitzinger reaction . This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine, which subsequently cyclizes and dehydrates to afford the quinoline ring. wikipedia.org A subsequent decarboxylation step would be necessary to arrive at the final quinoline structure.

A key variation is the Halberkann variant , which utilizes N-acyl isatins. When N-acyl isatins are treated with a base, they can rearrange to form 2-hydroxy-quinoline-4-carboxylic acids, providing a direct route to the 2-quinolone scaffold. wikipedia.org

Another relevant approach is the ring-expansion of isatins. For instance, the reaction of isatins with diazo esters, often catalyzed by rhodium complexes, can yield 4-carboxylate-3-hydroxyquinolin-2(1H)-ones. researchgate.net This method directly installs the desired 3-hydroxy group on the quinolinone core. Subsequent N-alkylation with an ethyl group would complete the synthesis of the target molecule.

One-Pot Cyclization and Decarboxylation Strategies

One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. Several one-pot strategies have been developed for quinoline and quinolinone synthesis. These often involve a sequence of reactions, such as condensation, cyclization, and decarboxylation, occurring in a single reaction vessel.

For example, the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be performed as a one-pot procedure. A highly effective method involves the reduction of o-nitroarylcarbaldehydes to the corresponding o-aminoarylcarbaldehydes, followed by an in-situ condensation with a ketone or aldehyde to form the quinoline ring. nih.gov

Furthermore, strategies involving the base-catalyzed hydrolysis and subsequent decarboxylation of precursors like ethyl-4-hydroxyquinolin-2(1H)-one carboxylates are established methods for accessing the core quinolone structure. researchgate.net These reactions streamline the synthetic process by combining multiple transformations into a single operational step.

Condensation Reactions in Quinolone Synthesis

Condensation reactions are fundamental to the synthesis of the quinolone ring system. The Conrad-Limpach synthesis is a classic and powerful method for preparing 4-hydroxyquinolines. researchgate.net This reaction involves the condensation of an aniline (B41778) with a β-ketoester. orgsyn.org The reaction proceeds through a Schiff base intermediate, which undergoes a thermal cyclization to form the 4-hydroxyquinoline (B1666331) product. orgsyn.org

The conditions for the Conrad-Limpach synthesis are critical. The cyclization step typically requires high temperatures, often necessitating the use of high-boiling point solvents. nih.gov The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form), with the keto form generally being predominant. orgsyn.org To synthesize this compound, N-ethylaniline would be a suitable starting material, reacting with an appropriate diethyl malonate derivative.

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold possesses multiple reactive sites, allowing for a variety of functionalization and derivatization reactions. These transformations are key to modifying the properties of the core structure. The reactivity is primarily centered on the aromatic ring, the hydroxyl group at the C3-position, and the active methylene group if a substituent is present at C3.

Electrophilic Substitution Reactions

The quinolinone ring system can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. Studies on the closely related compound, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, provide insight into the electrophilic functionalization of this scaffold. researchgate.net

Halogenation is a common electrophilic substitution. For instance, the bromination of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one using bromine in acetic acid leads to the formation of a dibromo derivative at the active methylene group of the nitroacetyl substituent. researchgate.net Similarly, chlorination with sulfuryl chloride in dioxane results in the corresponding dichloro derivative. researchgate.net These reactions highlight the reactivity of the side chain at the C3 position towards electrophiles.

| Reaction | Reagent | Product | Reference |

| Bromination | Bromine in Acetic Acid | 3-[dibromo(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | researchgate.net |

| Chlorination | Sulfuryl Chloride in Dioxane | 3-[dichloro(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | researchgate.net |

Nucleophilic Addition and Substitution Reactions

The this compound core and its derivatives are also susceptible to nucleophilic attack, leading to a wide array of new compounds. The reactivity of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards various nucleophiles has been extensively studied. researchgate.net

This derivative undergoes condensation reactions with various nucleophiles. For example, it reacts with chromone-3-carbonitrile and 2-amino-3-formylchromone. researchgate.net It also serves as a precursor for the synthesis of more complex heterocyclic systems through cyclocondensation reactions, leading to the formation of pyrazolo[4,3-c]quinoline and pyrimido[5,4-c]quinoline derivatives. researchgate.net These transformations demonstrate the utility of the quinolinone scaffold as a building block for constructing fused heterocyclic systems.

Furthermore, the pyridone ring of certain activated quinolones, such as those bearing multiple nitro groups, can lose aromaticity and react as an activated alkene, undergoing cycloaddition with electron-rich species. icm.edu.pl This reactivity opens up pathways to novel, unnatural quinolone derivatives.

| Reactant | Product Type | Reference |

| Chromone-3-carbonitrile | Condensed Heterocycle | researchgate.net |

| 2-Amino-3-formylchromone | Condensed Heterocycle | researchgate.net |

| Hydrazine derivatives | Pyrazolo[4,3-c]quinoline | researchgate.net |

| Amidines/Urea derivatives | Pyrimido[5,4-c]quinoline | researchgate.net |

| Electron-rich alkenes/dienes | Fused-ring Cycloadducts | icm.edu.pl |

Cyclization and Ring-Closure Reactions to Form Fused Heterocycles

The reactivity of this compound and its derivatives facilitates the construction of fused heterocyclic systems. These reactions often proceed through intramolecular cyclization or condensation with bifunctional reagents.

For instance, the Vilsmeier-Haack reaction, employing a mixture of dimethylformamide (DMF) and phosphorus oxychloride, transforms 1-ethyl-3-acetyl-4-hydroxyquinolin-2(1H)-one into 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde. researchgate.net This reaction involves formylation followed by an intramolecular cyclization, leading to the formation of a pyran ring fused to the quinolinone core.

Furthermore, cyclocondensation of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives with hydrazines in refluxing ethanol (B145695) provides a direct route to pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net This transformation is significant for its ability to generate compounds with potential biological activities.

Condensation Reactions with Carbonitriles and Chromones

Condensation reactions of this compound derivatives with various carbonitrile-containing compounds are a powerful tool for building complex molecular architectures. A notable example is the Michael-type addition of N-substituted-3-acetyl-quinoline-2,4-(1H,3H)-diones with arylidene-malononitriles under basic conditions, which yields pyrano[2,3-b]pyridines. researchgate.net

Similarly, multicomponent reactions involving 4-hydroxyquinolin-2(1H)-ones, aldehydes, and malononitrile, often catalyzed by ammonium (B1175870) acetate, provide an efficient pathway to 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives. researchgate.netresearchgate.net These one-pot syntheses are valued for their operational simplicity and high atom economy. researchgate.net The reaction of 3-formylchromones with compounds containing active methylene groups, including those derived from quinolinones, also leads to the formation of various linked and fused heterocyclic systems. eurjchem.com

Halogenation Reactions (e.g., Bromination, Chlorination)

The quinolinone ring system is amenable to halogenation, which introduces functional handles for further synthetic modifications. The chlorination of 1-ethyl-3-acetyl-4-hydroxyquinolin-2(1H)-one can be achieved, leading to the corresponding chlorinated derivative. researchgate.net Direct chlorination of 1-ethylquinolin-2(1H)-one using reagents like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) can target the 3-position. vulcanchem.com

Bromination of N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-ones has also been reported, further demonstrating the utility of halogenation in diversifying this class of compounds. researchgate.net These halogenated intermediates can serve as precursors for a variety of subsequent transformations.

Formation of Azo Dyes and Hydrazone Tautomers

The 3-position of this compound is susceptible to coupling with diazonium salts, leading to the formation of azo dyes. This reaction is a classic method for synthesizing colored compounds. ajchem-a.com The resulting azo compounds can exist in equilibrium with their hydrazone tautomers. researchgate.net

The synthesis of 3-(2-aryl-hydrazone)-quinolin-2,4-diones is achieved by reacting aryldiazonium chlorides with 4-hydroxyquinolin-2(1H)-one derivatives. researchgate.net Spectroscopic studies have shown that these compounds can exist as a mixture of E/Z geometrical isomers of the keto-hydrazo-keto tautomeric form in solution. researchgate.net The equilibrium between the azo and hydrazone forms is influenced by the solvent polarity. researchgate.net

Reactivity Profiles and Mechanistic Investigations of this compound Derivatives

The chemical behavior of this compound and its derivatives is characterized by a rich and varied reactivity, enabling their transformation into a wide array of novel heterocyclic systems. Mechanistic studies have shed light on the pathways governing these transformations, which often involve ring-opening and recyclization events.

Ring Opening and Recyclization Mechanisms

The transformation of certain pyrimido researchgate.netnih.govdiazepines, which can be synthesized from precursors related to quinolinones, into pyrazolo[3,4-d]pyrimidines upon heating in an acidic medium is a notable example of a ring-opening and recyclization process. beilstein-journals.org The proposed mechanism involves the hydrolytic cleavage of a 'hydrazone' bond, followed by a retro-aldol reaction and subsequent ring closure to form the more stable pyrazole (B372694) ring. beilstein-journals.org

Transformations Leading to Novel Heterocyclic Systems (e.g., Pyrazolo-, Pyrimido-, Quinolino-Benzodiazepine Derivatives)

The versatile reactivity of this compound derivatives has been harnessed to construct a variety of novel and complex heterocyclic systems.

Pyrazolo- and Pyrimido-fused systems:

Cyclocondensation of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives with hydrazines is a key method for synthesizing pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net

One-pot reactions of 4-hydrazinylquinolin-2(1H)-one derivatives with aldehydes and barbituric acid have been shown to produce diazepino[4,3-c]quinoline-6,8,10-triones, which are pyrimido-diazepine derivatives. nih.gov

Quinolino-Benzodiazepine Derivatives: The synthesis of benzodiazepine (B76468) derivatives fused with other heterocyclic rings, including quinolines, is an active area of research. nih.gov The reaction of o-phenylenediamines with appropriate precursors can lead to the formation of 1,5-benzodiazepine scaffolds. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, the general principles of benzodiazepine synthesis suggest potential pathways for creating quinolino-benzodiazepine systems.

The following table summarizes some of the key transformations and the resulting heterocyclic systems:

| Starting Material Derivative | Reagents | Product (Heterocyclic System) |

| 1-Ethyl-3-acetyl-4-hydroxyquinolin-2(1H)-one | Dimethylformamide, Phosphorus oxychloride | Pyrano[3,2-c]quinoline |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydrazines | Pyrazolo[4,3-c]quinolinone |

| 4-Hydrazinylquinolin-2(1H)-one | Aldehydes, Barbituric acid | Pyrimido-diazepine |

| 4-Hydroxyquinolin-2(1H)-one | Aldehydes, Malononitrile | Pyrano[3,2-c]quinoline |

Oxidative and Reductive Transformations

The chemical behavior of this compound in oxidative and reductive processes is primarily dictated by the reactivity of the 3-hydroxy-2-quinolone core and the aromatic quinoline ring system. While specific literature on the oxidative and reductive transformations of this exact compound is limited, the expected reactions can be inferred from the behavior of analogous structures.

Oxidative Transformations

The oxidation of this compound can be anticipated to proceed at the 3-hydroxy position. The conversion of an α-hydroxy ketone moiety to a 1,2-dione is a common transformation in organic synthesis. This would result in the formation of 1-ethylquinoline-2,3-dione. Although specific reagents for this transformation on this compound are not extensively documented, oxidizing agents typically employed for similar conversions include selenium dioxide or various hypervalent iodine reagents.

Furthermore, enzymatic oxidation presents a potential pathway for the transformation of related quinoline structures. For instance, monoamine oxidase (MAO-N) biocatalysts have been effectively used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. nih.govacs.org Additionally, horseradish peroxidase (HRP) has been utilized in the conversion of N-cyclopropyl-N-alkylanilines into 2-quinolone compounds through a cascade reaction. nih.govacs.org These enzymatic methods highlight the potential for biological systems to effect oxidative transformations on the quinoline scaffold.

Reductive Transformations

The reduction of the quinoline ring system in this compound is a more extensively documented transformation for related compounds. The most common reductive pathway involves the catalytic hydrogenation of the pyridine (B92270) ring of the quinoline nucleus to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation is of significant interest due to the prevalence of the tetrahydroquinoline scaffold in pharmacologically active compounds.

A variety of catalysts and reaction conditions have been reported for the hydrogenation of quinolines. These reactions often employ precious metal catalysts, though efforts have been made to develop systems based on more abundant base metals. The choice of catalyst and conditions can influence the selectivity and efficiency of the reduction.

The following interactive data table summarizes typical conditions for the catalytic hydrogenation of quinoline derivatives to their corresponding 1,2,3,4-tetrahydroquinolines, which are analogous to the expected reduction of this compound.

| Substrate | Catalyst | Reducing Agent/Conditions | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Quinoline | Manganese PN3 Pincer Complex | KH, KOH, 120 °C | - | 1,2,3,4-Tetrahydroquinoline | - | nih.gov |

| Quinoline | Pd/C | H₂ (1 atm) | Ethanol | 1,2,3,4-Tetrahydroquinoline | - | nih.gov |

| Quinoline | Nitrogen-doped Carbon-supported Pd | H₂ (20 bar), 50 °C | - | 1,2,3,4-Tetrahydroquinoline | 86.6-97.8 | rsc.org |

| 2-Phenylquinoline | Manganese PN3 Pincer Complex | H₂ (4 bar) | - | 2-Phenyl-1,2,3,4-tetrahydroquinoline | - | nih.gov |

The development of efficient and selective methods for both the oxidative and reductive transformations of this compound and its analogs remains an active area of research, driven by the potential to access novel derivatives with interesting chemical and biological properties.

Spectroscopic and Theoretical Characterization of 1 Ethyl 3 Hydroxyquinolin 2 1h One and Its Derivatives

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. The following sections detail the expected spectroscopic signatures of 1-Ethyl-3-hydroxyquinolin-2(1H)-one based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra would reveal characteristic signals for the ethyl group and the quinolinone core.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, typically in the range of δ 7.0-8.5 ppm. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with their chemical shifts influenced by the neighboring nitrogen atom. The hydroxyl proton (OH) at the 3-position would likely appear as a broad singlet, the position of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinolinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm. The carbons of the aromatic ring would appear between δ 115-140 ppm, while the ethyl group carbons would be found in the upfield region.

Data from related quinolinone derivatives, such as 3-substituted quinolin-2(1H)-ones and ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, can provide reference points for the expected chemical shifts. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| N-CH₂-CH₃ | ~4.1 | Quartet |

| N-CH₂-CH₃ | ~1.2 | Triplet |

| OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| Aromatic-C | 115 - 140 |

| N-CH₂-CH₃ | ~40 |

| N-CH₂-CH₃ | ~14 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would be dominated by absorptions from the carbonyl group, the hydroxyl group, and the aromatic ring.

The C=O stretching vibration of the quinolinone ring is expected to appear as a strong band in the region of 1650-1680 cm⁻¹. The O-H stretching of the hydroxyl group would be observed as a broad band in the range of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. The presence of the ethyl group would be indicated by C-H stretching and bending vibrations.

FT-IR data from various 3-substituted quinolin-2(1H)-ones show characteristic carbonyl stretching frequencies in the range of 1642-1657 cm⁻¹. rsc.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=O (Amide) | Stretching | 1650 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₁H₁₁NO₂). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of the ethyl group, the hydroxyl group, or carbon monoxide from the quinolinone ring, leading to characteristic fragment ions. For instance, a fragment corresponding to the loss of an ethyl radical (•CH₂CH₃) would be observed.

Analysis of related compounds, such as 2-(3-Hydroxyquinolin-2-yl)indene-1,3-dione, shows a clear molecular ion peak and predictable fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 189.08 | Molecular Ion |

| [M - C₂H₅]⁺ | 160.06 | Loss of ethyl group |

| [M - OH]⁺ | 172.08 | Loss of hydroxyl group |

| [M - CO]⁺ | 161.08 | Loss of carbonyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions within the aromatic quinolinone system.

The solvatochromic behavior, which is the change in the position of UV-Vis absorption bands with the polarity of the solvent, can offer insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule. For quinolinone derivatives, a bathochromic (red) or hypsochromic (blue) shift may be observed as the solvent polarity changes, indicating changes in the energy difference between the electronic states.

Crystallographic Studies

Crystallographic studies, particularly X-ray diffraction, are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction Analysis for Solid-State Structure Determination

Table 5: Crystallographic Data for the Analogous Compound 1-Ethyl-3-methylquinoxalin-2(1H)-one

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₂N₂O | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.4101 (6) | nih.gov |

| b (Å) | 9.1405 (8) | nih.gov |

| c (Å) | 14.2960 (12) | nih.gov |

| α (°) | 84.976 (7) | nih.gov |

| β (°) | 78.717 (7) | nih.gov |

| γ (°) | 88.137 (7) | nih.gov |

| Volume (ų) | 945.82 (14) | nih.gov |

| Z | 4 | nih.gov |

Analysis of Hydrogen Bonding and π–π Interactions in Crystal Lattices

The solid-state architecture of quinolinone derivatives is significantly influenced by non-covalent interactions, particularly hydrogen bonding and π–π stacking. These interactions are the primary driving forces in the formation and stabilization of the crystal packing. mdpi.com

Quantum Chemical Calculations and Computational Chemistry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Optimizations of Molecular Geometry

Density Functional Theory (DFT) is a powerful computational tool used to predict the ground-state (most stable) molecular structure of crystalline materials. rsc.org By employing methods like the Becke three-Lee–Yang–Parr (B3LYP) exchange-correlation functional combined with basis sets such as 6-31G** or 6-311++G(d,p), researchers can perform geometry optimization. nih.govespublisher.com This process iteratively adjusts the positions of atoms until the minimum energy conformation is found.

The resulting optimized geometric parameters, including bond lengths and bond angles, can be compared with experimental data obtained from X-ray crystallography to validate the computational model. espublisher.com For many organic molecules, including derivatives of 1,5-benzodiazepine which are structurally related to quinolinones, the geometries obtained computationally are found to be in close agreement with experimental data. espublisher.com These calculations provide a precise, three-dimensional model of the molecule, which is the foundation for further analysis of its electronic and reactive properties. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | N-C (ethyl) | ~1.47 Å |

| Bond Angle | O=C-N | ~120° |

| Bond Angle | C-O-H | ~109° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.se

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. organicchemistrydata.org For derivatives of the quinolinone scaffold, DFT calculations are used to determine the energies of these frontier orbitals. For instance, in derivatives of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione, the HOMO-LUMO gap was found to be in the range of 3.38 to 4.01 eV. espublisher.com The distribution of these orbitals across the molecule is also significant; often, the HOMO and LUMO are localized on the π-conjugated system of the aromatic rings. espublisher.com

Table 2: Frontier Molecular Orbital Data (Note: Values are representative for related heterocyclic compounds.)

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzodiazepine (B76468) Derivative | - | - | 3.38 - 4.01 | espublisher.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. uni-muenchen.de It is an invaluable tool for predicting chemical reactivity, as it identifies sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. researchgate.net

The MEP map is color-coded to represent different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas. These are the preferred sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

For a molecule like this compound, the MEP map would likely show a high negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are quantum chemical parameters derived from the energies of the frontier orbitals (HOMO and LUMO). researchgate.net They provide a quantitative framework for understanding the stability and reactivity of a molecule. nih.gov Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the molecule's polarizability. A softer molecule is more reactive.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a comprehensive picture of the molecule's electronic nature and its propensity to engage in chemical reactions.

Table 3: Global Reactivity Descriptors (Note: This table is illustrative of the types of data generated.)

| Descriptor | Formula | Typical Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability |

| Chemical Softness (S) | 1 / η | High value indicates high reactivity |

Computational Simulation of Spectroscopic Data (IR, NMR) and Correlation with Experimental Results

Computational chemistry offers powerful tools for simulating spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These simulations are crucial for interpreting experimental results and confirming molecular structures.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. espublisher.com By comparing the computed spectrum with the experimental one, researchers can assign specific vibrational modes to the observed peaks. Often, calculated frequencies are scaled by a factor to correct for approximations in the theoretical model and to achieve better agreement with experimental values.

Similarly, 1H and 13C NMR chemical shifts can be calculated. nih.gov Simulating NMR profiles is particularly useful for complex molecules where spectral overlap can make experimental assignment challenging. nih.govresearchgate.net The correlation between the computed and experimental spectra serves as a powerful validation of the proposed molecular structure and the computational methodology employed.

Theoretical Electronic Absorption Spectra in Different Media

The study of the electronic absorption spectra of organic molecules through theoretical calculations provides valuable insights into their electronic structure and transitions. For quinolinone derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method to simulate UV-Vis spectra and understand the nature of electronic excitations. These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

Theoretical investigations into the electronic spectra of quinoline derivatives are often performed using the TD-DFT method with various functionals, such as B3LYP and CAM-B3LYP, and a suitable basis set like 6-311G(d,p) rsc.org. The choice of the functional is crucial, as some are better suited for specific types of electronic transitions, for instance, charge-transfer excitations researchgate.net.

The influence of different solvents on the electronic absorption spectra, known as solvatochromism, can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). This approach allows for the calculation of spectra in various media, from nonpolar to polar solvents, to predict how the solvent environment affects the electronic transitions.

For example, in studies of other quinoline derivatives, theoretical calculations have been used to elucidate the π → π* and n → π* transitions within the molecule. The electronic transitions are typically characterized by the involvement of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of these orbitals and the energy gap between them are fundamental in determining the absorption properties of the molecule.

In a general sense, for a compound like This compound , the chromophoric system is based on the quinolinone core. The electronic transitions would be expected to be influenced by the substituents on this core, namely the ethyl group at the 1-position and the hydroxyl group at the 3-position. The solvent environment would likely play a role in the position of the absorption maxima due to interactions with the polar functional groups of the molecule.

Although a specific data table for This compound cannot be presented due to the absence of dedicated research in the available literature, the following table illustrates the kind of data that would be generated from a theoretical study of a quinoline derivative in different solvents. The data presented here is hypothetical and serves only to demonstrate the format and type of information obtained from such computational studies.

Hypothetical Theoretical Electronic Absorption Data for a Quinolinone Derivative

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 320 | 0.15 | HOMO -> LUMO |

| Cyclohexane | 322 | 0.16 | HOMO -> LUMO |

| Acetonitrile | 328 | 0.18 | HOMO -> LUMO |

| Ethanol (B145695) | 330 | 0.19 | HOMO -> LUMO |

| Water | 332 | 0.20 | HOMO -> LUMO |

Note: The data in this table is illustrative and not based on actual experimental or theoretical results for this compound.

Further dedicated theoretical investigations would be necessary to fully characterize the electronic absorption properties of This compound in different media and to provide accurate data on its electronic transitions.

Structure Activity Relationship Sar Studies in Pre Clinical Contexts

Correlating Structural Modifications with Pre-clinical Biological Potency

The biological potency of the quinolin-2(1H)-one scaffold is highly tunable through structural modifications. Research into derivatives has demonstrated that strategic chemical changes can lead to significant enhancements in activity against various biological targets.

For instance, a series of 3-hydroxyquinolin-2(1H)-one derivatives were developed and identified as selective inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. nih.gov Initial compounds showed inhibitory properties in the 10-20 μM range. nih.gov Similarly, SAR studies on 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives transformed an initial hit with an IC₅₀ of 1.4 µM into potent fatty acid synthase inhibitors with IC₅₀ values below 20 nM, a greater than 70-fold increase in potency. nih.gov

In the context of cancer therapy, derivatives of 3-(heteroaryl)quinolin-2(1H)-ones were synthesized as potential inhibitors of the heat shock protein 90 (Hsp90). nih.gov These studies led to the identification of compounds that significantly decreased the levels of the client protein CDK-1 in cancer cell lines like MDA-MB231 and PC-3. nih.gov Another area of investigation involves their use as β2-adrenoceptor agonists. A series of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives were designed, leading to compounds with excellent β2-adrenoceptor agonistic effects and high selectivity. researchgate.net

| Target/Activity | Scaffold | Initial Potency | Optimized Potency | Reference |

| Fatty Acid Synthase Inhibition | 3-Aryl-4-hydroxyquinolin-2(1H)-one | IC₅₀ = 1.4 µM | IC₅₀ < 20 nM | nih.gov |

| HIV-1 RNase H Inhibition | 3-Hydroxyquinolin-2(1H)-one | 10-20 µM range | --- | nih.gov |

| Hsp90 Inhibition | 3-(Heteroaryl)quinolin-2(1H)-one | --- | IC₅₀ = 28 µM (for compound 3b) | nih.gov |

| β2-Adrenoceptor Agonism | 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | --- | EC₅₀ = 21 pM (for compound (R)-18c) | researchgate.net |

Influence of Substituents on Biological Activities

The biological activity of quinolinone derivatives is profoundly influenced by the nature and position of various substituents on the core structure. Factors such as the substituent's electronic properties (electron-donating or electron-withdrawing), steric bulk, and position on the quinoline (B57606) ring dictate the compound's potency and selectivity. nih.govresearchgate.net

Position of Substituents: Studies on 4-hydroxy-1H-quinolin-2-ones showed that biological activity related to the inhibition of the oxygen-evolving complex (OER) appeared to be positively influenced by substitution on the benzene (B151609) ring (ring B), particularly at the C-6 position. mdpi.com In the development of influenza A endonuclease inhibitors, comparative studies of monobrominated 3-hydroxyquinolin-2(1H)-one derivatives revealed that attaching a p-fluorophenyl group at either the C-6 or C-7 position resulted in the most potent inhibitors. nih.gov

Electronic Nature: The electronic nature of substituents plays a critical role. For antiviral activity in 8-hydroxyquinoline (B1678124) derivatives, an increase in the electron-withdrawing properties of substituents on an anilide ring was found to positively influence efficacy. nih.gov DFT studies on related quinolinone structures also confirm that substituents, whether electron-donating or attracting, significantly alter the molecule's global reactivity indices. researchgate.net

Steric Hindrance and Lipophilicity: The introduction of different groups at position 4 of the 3-hydroxyquinolin-2(1H)-one scaffold, such as ester and amide groups, has been explored to modulate activity. nih.gov Lipophilicity is another key factor. For OER-inhibiting compounds, an increase in lipophilicity was correlated with a quasi-parabolic increase in biological activity. mdpi.com This suggests that an optimal level of lipophilicity is required for activity, beyond which potency may decrease.

| Scaffold | Substituent Position | Substituent Type | Influence on Biological Activity | Reference |

| 4-Hydroxy-1H-quinolin-2-one | C-6 | Various | Positive influence on OER inhibition | mdpi.com |

| 3-Hydroxyquinolin-2(1H)-one | C-6 and C-7 | p-fluorophenyl | Potent inhibition of influenza A endonuclease | nih.gov |

| 8-Hydroxyquinoline derivative | Anilide Ring | Electron-withdrawing groups | Increased antiviral activity | nih.gov |

| 3-Hydroxyquinolin-2(1H)-one | C-4 | Ester and Amide groups | Modulation of HIV-1 RNase H inhibition | nih.gov |

Conformational Analysis and Bioactive Conformations

The most definitive understanding of a bioactive conformation comes from observing the molecule bound to its target. An X-ray crystal structure of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with the influenza endonuclease enzyme revealed its precise binding mode. nih.gov In this bioactive conformation, the molecule's 3-hydroxy and 2-oxo groups chelate two essential metal ions (typically magnesium) at the enzyme's active site. nih.govnih.gov This chelation is a key feature of its inhibitory mechanism, demonstrating how the specific arrangement of atoms in the active conformation is directly responsible for its biological effect.

Computational Docking and Ligand-Protein Interaction Profiling

Molecular docking simulations are powerful computational tools used to predict how a ligand (such as a quinolinone derivative) might bind to the active site of a target protein. nih.govmdpi.com This process involves generating numerous possible conformations of the ligand within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. espublisher.com

In the study of 3-hydroxyquinolin-2(1H)-one derivatives as influenza endonuclease inhibitors, molecular docking was instrumental. nih.gov These computational models predicted that the compounds would bind in the active site and chelate the two catalytic metal ions. This prediction was later validated by X-ray crystallography, which confirmed the binding mode and the crucial interaction with the metal ions. nih.gov

The general process of molecular docking involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (receptor) and the ligand. The protein structure is often obtained from a database like the Protein Data Bank (PDB). nih.gov

Defining the Binding Site: A grid box is defined around the known active site of the protein. espublisher.com

Docking and Scoring: The docking software samples different orientations and conformations of the ligand within the grid box and calculates a score (e.g., grid-score) based on van der Waals and electrostatic interactions. espublisher.com

Analysis of Interactions: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and, in the case of the quinolinones, metal chelation. nih.govajchem-a.com

This computational profiling allows researchers to understand the structural basis for a compound's activity and to rationally design new derivatives with improved potency and selectivity.

| Compound | Protein Target | Key Predicted/Observed Interactions | Method | Reference |

| 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | Influenza A Endonuclease | Chelation of two metal ions via the 3-hydroxy and 2-oxo groups. | Molecular Docking & X-ray Crystallography | nih.gov |

| Isoindolin-1-one derivatives | PI3Kγ | π–sulfur interaction with W812. | Molecular Docking & MD Simulation | nih.gov |

| 3-Ethyl-1H-indole derivatives | COX-2 | Hydrophobic interactions with MET535, LEU534, LEU531, etc. | Molecular Docking | ajchem-a.com |

Mechanistic Insights into Biological Activities Pre Clinical Investigations

Enzyme Inhibition Studies (in vitro/pre-clinical models)

The 3-hydroxyquinolin-2(1H)-one scaffold has proven to be a versatile template for the development of potent enzyme inhibitors. The core structure, featuring a hydroxyl group at the C3 position and a ketone at C2, is crucial for its inhibitory action, often involving the chelation of metal ions within enzyme active sites.

D-Amino Acid Oxidase (DAAO) Inhibition Mechanisms

The parent compound, 3-Hydroxyquinolin-2(1H)-one, was identified as a potent inhibitor of human D-Amino Acid Oxidase (DAAO) through high-throughput screening. mdpi.com Subsequent studies confirmed its high affinity, establishing an IC₅₀ value of 4 nM. mdpi.com This potent inhibition is significant due to DAAO's role in degrading the neuromodulator D-serine; thus, its inhibition can elevate D-serine levels, which is a therapeutic strategy for conditions like schizophrenia.

The mechanism of action was elucidated through co-crystallization of the compound with the human DAAO enzyme. mdpi.com This structural analysis pinpointed the binding site and the critical interactions between the inhibitor and the enzyme, guiding the rational design of more advanced analogs. mdpi.com While highly potent against DAAO, 3-hydroxyquinolin-2(1H)-one also displayed a weak affinity for the glycine (B1666218) site of the NMDA receptor and some interaction with D-aspartate oxidase (DDO), with an IC₅₀ of 855 nM. mdpi.com

| Enzyme/Receptor | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| Human D-Amino Acid Oxidase (hDAAO) | 4 nM | mdpi.com |

| D-Aspartate Oxidase (DDO) | 855 nM | mdpi.com |

| NMDA Receptor (Glycine Site) | 29% inhibition at 10 µM | mdpi.com |

Influenza A Endonuclease Inhibition through Metal Chelation

Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as effective inhibitors of the endonuclease enzyme of the influenza A virus, a critical component of the viral replication machinery. nih.govnih.gov The inhibitory mechanism is centered on the chelation of essential metal ions within the enzyme's active site. nih.govnih.gov

X-ray crystallography of a potent derivative, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, complexed with the influenza endonuclease, visually confirmed this mechanism. The inhibitor was observed to bind and chelate two metal ions in the active site, a mode of action that effectively blocks the "cap-snatching" process required for viral transcription. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the 6- or 7-position of the quinolinone ring can significantly enhance inhibitory potency compared to the unsubstituted parent compound. nih.gov

| Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| Unsubstituted and various bromo-derivatives | >10 µM | nih.gov |

| 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | 0.5 µM | nih.gov |

Tyrosinase Inhibition Mechanisms

Inspired by the tyrosinase inhibitory activity of the structurally similar compound 3-hydroxycoumarin, researchers synthesized and evaluated a series of 3-hydroxyquinolin-2(1H)-one derivatives as potential tyrosinase inhibitors. nih.gov Tyrosinase is the rate-limiting enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable for treating skin hyperpigmentation. nih.gov

Studies using tyrosinase from the mushroom Agaricus bisporus (abTYR) demonstrated that several derivatives of 3-hydroxyquinolin-2(1H)-one are effective inhibitors. nih.gov Four synthesized derivatives exhibited IC₅₀ values below 6.11 µM, with the most potent compound showing an IC₅₀ of 2.52 μM. nih.gov This positions the 3-hydroxyquinolin-2(1H)-one scaffold as a promising lead structure for the development of novel and effective tyrosinase inhibitors for cosmeceutical applications. nih.gov

| Compound | Inhibitory Concentration (IC₅₀ vs. abTYR) | Reference |

|---|---|---|

| Most potent 3-hydroxyquinolin-2(1H)-one derivative | 2.52 µM | nih.gov |

| Kojic Acid (Reference Inhibitor) | 26.4 µM | nih.gov |

| Thiamidol (Reference Inhibitor) | 0.130 µM | nih.gov |

| 3-Hydroxycoumarin (Lead Compound) | 2.49 µM | nih.gov |

Exploration of Other Enzyme Modulations

The therapeutic potential of the 3-hydroxyquinolin-2(1H)-one scaffold extends to other enzymatic targets, notably in the context of antiviral research. A series of these derivatives, featuring ester and amide groups at the 4-position, were reported as selective inhibitors of the ribonuclease H (RNase H) activity associated with HIV-1 reverse transcriptase. nih.govnih.gov

The majority of these compounds demonstrated selective inhibition in the 10-20 μM range. nih.gov The proposed mechanism, consistent with other activities of this scaffold, involves the chelation of two essential magnesium metal cofactors within the RNase H active site by a three-oxygen pharmacophore present in the inhibitor. nih.gov This action selectively disrupts RNase H function without affecting the DNA polymerase activity of the reverse transcriptase. nih.gov However, their potential as antiviral agents was limited by high cellular cytotoxicity observed in culture. nih.gov

Modulation of Protein Activity and Stability (in vitro/cellular models)

Beyond direct enzyme inhibition, 3-hydroxyquinolin-2(1H)-one derivatives have been shown to act as "activity chaperones," molecules that can stabilize proteins and protect their enzymatic function.

Human Phenylalanine Hydroxylase (hPAH) Modulation and Protection of Enzyme Activity

Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as protectors of human phenylalanine hydroxylase (hPAH) activity, the enzyme deficient in the genetic disorder Phenylketonuria (PKU). nih.gov Protein misfolding and instability are common pathogenic mechanisms in PKU, making small molecule stabilizers an attractive therapeutic approach. nih.gov

Electron paramagnetic resonance spectroscopy studies have shown that these compounds directly interact with the hPAH active site, affecting the coordination of the catalytic non-heme ferric iron. nih.gov This interaction helps to maintain the enzyme's functional state. Surface plasmon resonance experiments further revealed that these stabilizing compounds can be displaced by the enzyme's natural substrate, L-phenylalanine, indicating a competitive or reversible binding mechanism at the active site. nih.gov

Notably, certain derivatives were found to not only protect but also enhance enzyme function. For instance, one derivative containing an L-Phe motif at the 4-position was shown to increase hPAH activity. nih.gov This protective effect was observed on both the purified recombinant protein and in a cellular model, highlighting the potential of these compounds as activity chaperones for treating PKU. nih.gov

Ligand Interactions with Catalytic Metal Centers and Regulatory Domains

Pre-clinical studies on 3-hydroxyquinolin-2(1H)-one derivatives, including those with an ethyl group at the N1 position, have demonstrated a capacity to interact directly with metalloenzymes. A key example is the interaction with human phenylalanine hydroxylase (hPAH), an enzyme containing a non-heme iron atom at its catalytic core. researchgate.net

Electron paramagnetic resonance spectroscopy has shown that these quinolinone compounds can directly affect the coordination of the ferric iron (Fe³⁺) within the active site of the hPAH enzyme. researchgate.net This interaction is significant as the 3-hydroxy-2(1H)-one moiety is identified as a putative iron-chelating group, suggesting a mechanism of action that involves direct binding to the catalytic metal center. researchgate.netresearchgate.net

Furthermore, investigations have revealed that beyond the catalytic site, these compounds can also engage with other parts of the enzyme. Surface plasmon resonance and small-angle X-ray scattering data support the finding that at least one derivative binds to the N-terminal regulatory domain of hPAH. researchgate.net This binding occurs at a location distinct from the allosteric binding site for the natural substrate, L-phenylalanine, indicating a complex modulatory role that involves both catalytic and regulatory domains. researchgate.net

The table below summarizes the dual interaction capabilities of the 3-hydroxyquinolin-2(1H)-one scaffold based on pre-clinical findings.

| Target Enzyme | Site of Interaction | Type of Interaction |

| Human Phenylalanine Hydroxylase (hPAH) | Catalytic Active Site | Coordination with non-heme ferric (Fe³⁺) center |

| Human Phenylalanine Hydroxylase (hPAH) | N-Terminal Regulatory Domain | Allosteric binding |

Cellular Mechanisms in Pre-clinical Contexts (e.g., anti-oxidative, anti-inflammatory, anti-apoptotic pathways)

In pre-clinical cellular models, derivatives of the 3-hydroxyquinolin-2(1H)-one scaffold have been shown to function as pharmacological chaperones, a mechanism that involves the stabilization of protein structure. researchgate.netresearchgate.net This activity is particularly relevant for diseases caused by protein misfolding.

The primary cellular mechanism observed for these compounds is the functional stabilization of the human phenylalanine hydroxylase (hPAH) enzyme. researchgate.net In conditions like phenylketonuria, mutations can lead to protein misfolding and a loss of enzyme activity. Research demonstrated that 3-hydroxyquinolin-2(1H)-one derivatives can protect the hPAH enzyme, preserving its activity. This stabilizing effect was observed not only with the purified recombinant protein but also within a cellular model, confirming its relevance in a biological context. researchgate.net By binding to the target protein, these compounds help maintain a functional conformation, thereby mitigating the pathogenic effects of enzyme deficiency. researchgate.netresearchgate.net

While the potential for anti-oxidative, anti-inflammatory, or anti-apoptotic activities is of interest for many chemical scaffolds, the predominant cellular mechanism identified for this specific class of quinolinones in the reviewed pre-clinical studies is its action as a protein stabilizer.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Modulation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. However, based on the available scientific literature, there are no specific pre-clinical investigations detailing the modulation of the Nrf2 pathway by 1-Ethyl-3-hydroxyquinolin-2(1H)-one.

Emerging Applications and Material Science Research Non Clinical

Role as Chemical Intermediates for Advanced Synthetic Targets

The quinolin-2(1H)-one core, particularly when functionalized, serves as a versatile scaffold in organic synthesis. Research on closely related analogues, such as 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, demonstrates the synthetic utility of this class of compounds. These derivatives can undergo various chemical transformations to produce advanced molecular architectures.

One significant transformation is the oxidation of the acetyl group at the C3 position. For instance, the selenium dioxide oxidation of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one results in the formation of a corresponding α-keto acid in high yield (94%) merckmillipore.com. This reaction introduces a new reactive handle, opening pathways to further molecular complexity.

Furthermore, these intermediates are pivotal in constructing fused heterocyclic systems. Through a Vilsmeier-Haack reaction, which involves refluxing with dimethyl formamide (B127407) (DMF) and phosphorous oxychloride, 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one can be converted into pyrano[3,2-c]quinoline derivatives merckmillipore.com. Specifically, this reaction yields 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde merckmillipore.com. Such fused systems are of interest in medicinal chemistry and material science.

The general structure is also used as a foundational element for other complex molecules. For example, similar 3-alkyl-4-hydroxyquinolin-2-ones have been prepared as intermediates in studies focused on glucosylation, indicating their role as starting materials for creating glycosylated quinolones wikipedia.org. The synthesis of these intermediates often involves the thermal condensation of an aniline (B41778) with a substituted diethyl malonate wikipedia.orgabcam.com.

Table of Synthetic Transformations

| Starting Material | Reagents | Product | Application/Significance | Reference |

|---|---|---|---|---|

| 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Selenium dioxide | α-keto acid derivative | Intermediate for further synthesis | merckmillipore.com |

| 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Dimethyl formamide, Phosphorous oxychloride | 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde | Synthesis of fused heterocyclic systems | merckmillipore.com |

This role as a versatile intermediate makes the 1-ethyl-3-hydroxyquinolin-2(1H)-one scaffold a valuable component in the synthetic chemist's toolbox for accessing advanced molecular targets.

Q & A

Q. What are the common synthetic routes for 1-Ethyl-3-hydroxyquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization and functionalization strategies. Key methods include:

- Pictet-Spengler Reaction : Cyclization of N-ethyl-2-aminobenzyl alcohol derivatives with aldehydes under acidic conditions (e.g., HCl or HSO) forms the quinolinone core .

- Nitration and Hydrolysis : Nitration of β-ketoacid precursors (e.g., 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid) with HNO/HSO followed by NaOH hydrolysis yields 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one .

- Reductive Alkylation : Sodium borohydride reduction of ketone intermediates in ethanol/water mixtures at 0–25°C achieves regioselective hydroxylation .

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Pictet-Spengler | Acidic (HCl), RT, 12h | 60–75% | |

| Nitration/Hydrolysis | HNO/HSO, 0°C → NaOH, 80°C | 70–85% | |

| Reductive Alkylation | NaBH, EtOH/HO, 0°C | 70–80% |

Q. Critical Factors :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Prioritize the carbonyl (C=O) stretch at 1630–1670 cm and hydroxyl (-OH) bands at 3200–3450 cm. Hydrogen bonding shifts the C=O peak to lower frequencies .

- H NMR : Key signals include:

- MS (EI) : Molecular ion peaks (e.g., m/z 302 for CHNO) confirm molecular weight. Fragmentation patterns (e.g., loss of NO or CO groups) validate substituent positions .

Validation Tip : Cross-reference NMR coupling constants (e.g., J = 9 Hz for adjacent aromatic protons) with computational simulations (DFT) to resolve regiochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of electrophilic substitutions on the quinolin-2(1H)-one core to target specific derivatives?

Methodological Answer: Regioselectivity in electrophilic substitutions (e.g., bromination, formylation) depends on:

- Substituent Effects : Electron-donating groups (e.g., -OH at C4) activate positions C5 and C7 for electrophilic attack. Use HNO/AcOH for nitration at C5 .

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl for -OH) to block undesired sites. For example, acetylation of C4-OH directs bromination to C3 .

- Catalytic Systems : Lewis acids (e.g., FeCl) enhance regioselectivity in chlorination reactions by stabilizing transition states at electron-rich positions .

Case Study :

In , bromination of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with Br/AcOH selectively targets C3 due to the nitro group's meta-directing effect, yielding 3-bromo-1-ethyl-4-hydroxyquinolin-2(1H)-one (85% yield) .

Q. What strategies mitigate contradictory antimicrobial activity data across structurally similar quinolin-2(1H)-one derivatives?

Methodological Answer: Contradictions in MIC (Minimum Inhibitory Concentration) values often arise from:

- Strain Variability : Test compounds against standardized bacterial panels (e.g., ATCC strains) rather than clinical isolates with undefined resistance profiles .

- Assay Conditions : Use consistent protocols (e.g., broth microdilution per CLSI guidelines) to control pH, inoculum size, and incubation time .

- Structural Nuances :

- Fluorine Substitution : A fluoro group at C6 (e.g., compound 6a in ) enhances activity against P. aeruginosa (MIC = 16 μg/mL) by improving membrane permeability .

- Amide vs. Ester Linkages : Amide derivatives (e.g., III-a2 in ) show higher stability in physiological pH, reducing false negatives in time-kill assays .

Q. Table 2: Antimicrobial Activity Optimization

| Derivative | Substituent Position | MIC (μg/mL) | Bacterial Strain | Key Reference |

|---|---|---|---|---|

| 6a (Fluoro-amide) | C6 | 16 | P. aeruginosa | |

| III-a2 (Amide) | C3 | 32 | S. aureus |

Q. What mechanistic insights explain the cyclization behavior of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one under acidic conditions?

Methodological Answer: The cyclization mechanism involves:

Nitration : HNO/HSO nitrates the active methylene group, forming a nitroacetyl intermediate.

Cyclization : Acid-mediated dehydration forms a pyranone ring via keto-enol tautomerization, yielding 6-ethyl-4-hydroxy-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione .

Hydrolysis : NaOH cleaves the α-pyrone ring, decarboxylating to release 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.